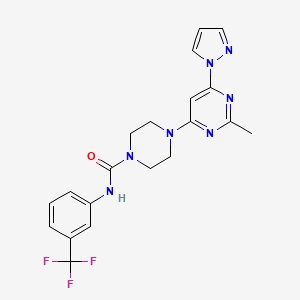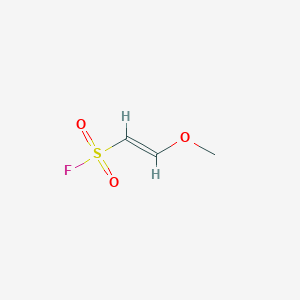
(E)-2-methoxyethene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-methoxyethene-1-sulfonyl fluoride is an organosulfur compound characterized by the presence of a sulfonyl fluoride group
Mécanisme D'action
Target of Action
The primary target of (E)-2-methoxyethene-1-sulfonyl fluoride (MeO-ESF) is the construction of enaminyl sulfonyl fluorides (N-ESF) . Enaminyl sulfonyl fluorides are important in various chemical reactions and have a significant role in organic synthesis .
Mode of Action
This compound acts as a sulfonyl fluoride reagent . It interacts with its targets by enabling a highly atom-economical construction of enaminyl sulfonyl fluorides . This means that it allows for the efficient and economical creation of enaminyl sulfonyl fluorides, with minimal waste .
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the construction of enaminyl sulfonyl fluorides . This process involves the use of this compound as a reagent, which results in the formation of enaminyl sulfonyl fluorides . The downstream effects of this pathway include the creation of a variety of enaminyl sulfonyl fluorides, which can be used in further chemical reactions .
Pharmacokinetics
Its use as a reagent in the construction of enaminyl sulfonyl fluorides suggests that it is likely to have good reactivity and selectivity .
Result of Action
The result of the action of this compound is the construction of enaminyl sulfonyl fluorides . This process is highly atom-economical, meaning it produces minimal waste . The sole byproduct of this reaction is methanol (CH3OH), which is produced under mild and environmentally benign conditions .
Action Environment
The action of this compound is influenced by the environmental conditions under which the reaction takes place . The compound is able to function under mild and environmentally benign conditions, suggesting that it is relatively stable and effective in a variety of environments . The specific influence of environmental factors on the compound’s action, efficacy, and stability would likely depend on the specific conditions of the reaction .
Analyse Biochimique
Biochemical Properties
(E)-2-methoxyethene-1-sulfonyl fluoride has been used as a precursor of acetylene for the synthesis of C1/C2 non-functionalized pyrrolo [2,1-a]isoquinoline derivatives . It is involved in a copper (I)-promoted exclusive synthesis of pyrrolo [2,1-a]isoquinoline derivatives . The nature of these interactions involves this compound being used as an acetylene substitute for [3+2] cycloaddition .
Molecular Mechanism
The molecular mechanism of this compound involves its use as a sulfonyl fluoride reagent, enabling a highly atom-economical construction of enaminyl sulfonyl fluorides
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxyethene-1-sulfonyl fluoride typically involves the reaction of methoxyethene with sulfonyl fluoride precursors under controlled conditions. One common method includes the use of sulfuryl fluoride (SO2F2) as a sulfonylating agent. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonylation processes using advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-methoxyethene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water or aqueous bases, this compound can hydrolyze to form sulfonic acids.
Reduction: The compound can be reduced to form sulfonyl hydrides or other reduced sulfur species.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to facilitate reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Major Products
Sulfonamides: Formed through substitution with amines.
Sulfonates: Result from reactions with alcohols.
Sulfonic Acids: Produced via hydrolysis.
Applications De Recherche Scientifique
(E)-2-methoxyethene-1-sulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to form covalent bonds with biological targets.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different structural features.
Ethanesulfonyl Fluoride: Similar in reactivity but with a different alkyl chain length.
Benzenesulfonyl Fluoride: Aromatic sulfonyl fluoride with distinct reactivity due to the presence of the benzene ring.
Uniqueness
(E)-2-methoxyethene-1-sulfonyl fluoride is unique due to the presence of the methoxyethene group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound for specialized applications in synthetic and biological chemistry.
Propriétés
IUPAC Name |
(E)-2-methoxyethenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5FO3S/c1-7-2-3-8(4,5)6/h2-3H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWIVLAGKUWEAL-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
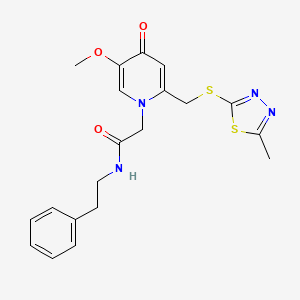
![1-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2866649.png)

![N-(2-chloro-4-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2866654.png)
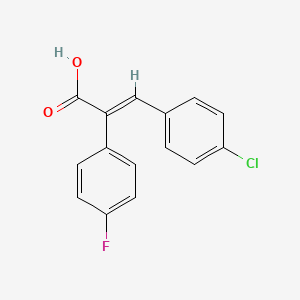
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2866656.png)
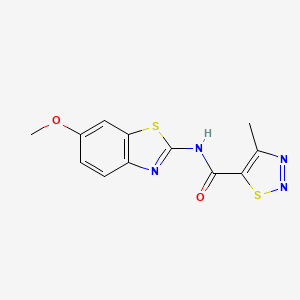
![N-[5-methyl-2-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]pyrazol-3-yl]acetamide](/img/structure/B2866658.png)
![4-(Aminomethyl)-2-azabicyclo[2.2.2]octan-3-one;hydrochloride](/img/structure/B2866659.png)
![3-[[4-Amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-cyclopropyl-3-methylazetidin-2-one](/img/structure/B2866660.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2866666.png)
![1-isopropyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2866668.png)
